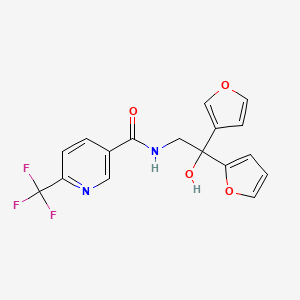
3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is synthesized using a microwave-assisted method .
Synthesis Analysis
The synthesis of this compound involves a microwave-assisted process. It is synthesized by cyclo-condensation of (E)-N’-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercaptosuccinic acid . The synthesized compounds were evaluated for anti-inflammatory activity using in-vitro and in-vivo models .Molecular Structure Analysis
The molecular structure of this compound is non-planar with dihedral angles of 89.08 (7) and 83.21 (7)° between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclo-condensation of (E)-N’-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercaptosuccinic acid .Scientific Research Applications
Anti-Inflammatory Applications
- Synthesis and Anti-Inflammatory Evaluation: A study reported the synthesis and evaluation of compounds related to 3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxamide for anti-inflammatory activity. The compounds showed promising results in both in-vitro and in-vivo models, highlighting their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial Applications
- In-vitro Antimicrobial Screening: Some derivatives of this compound were synthesized and evaluated for their in-vitro antibacterial activity against pathogens like S. aureus and E. coli. This study highlights the antimicrobial potential of these compounds (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Anticancer Applications
- HIV Integrase Strand Transfer Inhibitors: Novel derivatives of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide, which include the core structure of the compound , were synthesized and evaluated for their ability to inhibit HIV-1 integrase, demonstrating significant inhibition and suggesting potential as antiviral agents (Wadhwa, Jain, Patel, Shinde, & Jadhav, 2019).
Anticonvulsant Applications
- Evaluation as Anticonvulsant Agents: A study on benzofuran-2-carboxamide derivatives, related to the compound , demonstrated their efficacy as anticonvulsant agents. This suggests the potential for related compounds to be developed for neurological disorders (Shakya, Kamal, Balaramnavar, Bardaweel, Naik, Saxena, & Siddiqui, 2016).
Mechanism of Action
Target of Action
It is known that benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The compound’s benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials , suggesting that it may interact with its targets in a manner similar to other benzofuran derivatives.
Biochemical Pathways
Given the broad range of clinical uses of benzofuran derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the known biological activities of benzofuran compounds , it can be inferred that this compound may have similar effects.
Properties
IUPAC Name |
3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c20-17(24)16-15(12-7-3-4-8-13(12)27-16)21-14(23)9-22-18(25)10-5-1-2-6-11(10)19(22)26/h1-8H,9H2,(H2,20,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZJEQONZFSGGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

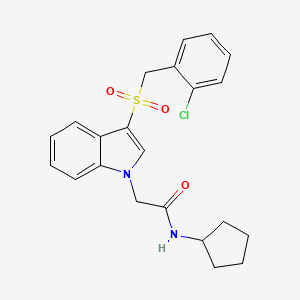
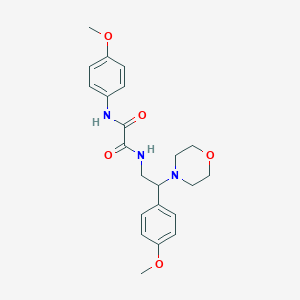
![N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2358587.png)
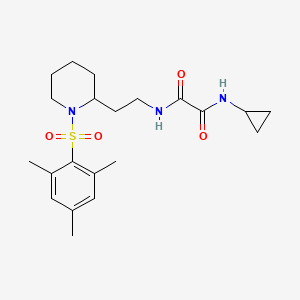
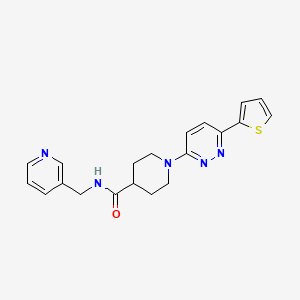
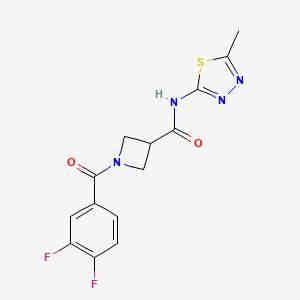
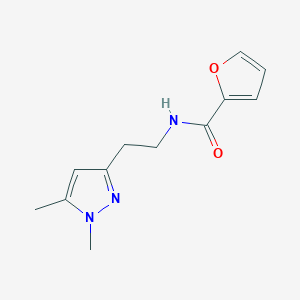

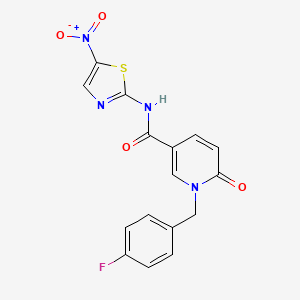
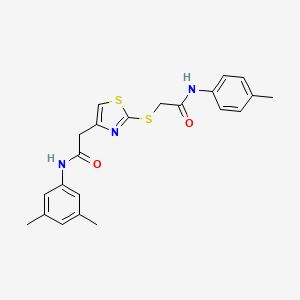
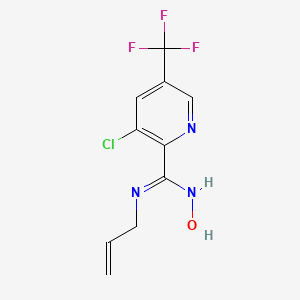
![1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2358605.png)
